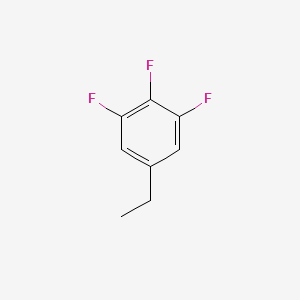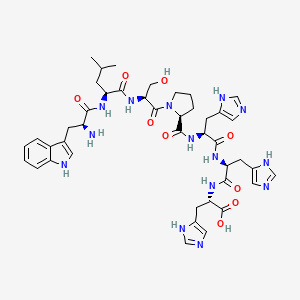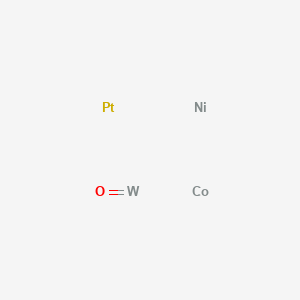
5-Ethyl-1,2,3-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-1,2,3-trifluorobenzene is an organic compound with the molecular formula C8H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 3 positions, and an ethyl group is attached at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2,3-trifluorobenzene typically involves the fluorination of ethylbenzene derivatives. One common method is the direct fluorination of 5-ethylbenzene using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
5-Ethyl-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.
科学研究应用
5-Ethyl-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It serves as a probe molecule in studies of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 5-Ethyl-1,2,3-trifluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets, leading to altered biochemical pathways or physiological effects.
相似化合物的比较
Similar Compounds
1,2,3-Trifluorobenzene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
1,3,5-Trifluorobenzene: Has a different fluorine substitution pattern, leading to variations in chemical reactivity and physical properties.
5-Ethyl-1,2,4-trifluorobenzene: Similar structure but with fluorine atoms at different positions, affecting its chemical behavior and applications.
Uniqueness
5-Ethyl-1,2,3-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an ethyl group and three fluorine atoms makes it a valuable compound for studying the effects of fluorination on aromatic systems and for developing new materials and pharmaceuticals with enhanced performance.
属性
CAS 编号 |
923033-05-0 |
|---|---|
分子式 |
C8H7F3 |
分子量 |
160.14 g/mol |
IUPAC 名称 |
5-ethyl-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C8H7F3/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
InChI 键 |
YBOZXMVNMPLGHL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)

![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)
![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
